5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Methoxyphenyl and Phenyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Triazole derivatives are known to interact with various biological targets, making them useful in drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Triazole derivatives are commonly used in the development of pharmaceuticals, particularly antifungal agents. This compound may also have potential as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. Triazole derivatives are known to inhibit enzymes such as cytochrome P450, which play a crucial role in various biological processes. The compound may also interact with other proteins and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 5-cyclopropyl-1H-1,2,3-triazole-4-carboxamide
- N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. The combination of the methoxyphenyl and phenyl groups further enhances its potential as a versatile compound in various scientific applications.
Properties
IUPAC Name |
5-cyclopropyl-N-(3-methoxyphenyl)-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-16-9-5-6-14(12-16)20-19(24)17-18(13-10-11-13)23(22-21-17)15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXIXZAKAIZGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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